

A Comparative Guide to Hirshfeld Surface Analysis of N-(4-methoxyphenyl)nitrobenzenesulfonamide Derivatives

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Compound of Interest

2-(4Hydroxyphenoxy)propanamide

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This guide provides a comprehensive comparison of the intermolecular interactions in N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, utilizing Hirshfeld surface analysis. It is intended for researchers, scientists, and professionals in drug development seeking to understand and quantify the non-covalent interactions that govern the crystal packing of these compounds. This analysis is crucial for understanding the physicochemical properties of active pharmaceutical ingredients.

Overview of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal structure.[1][2] The Hirshfeld surface is a three-dimensional surface defined by points where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules.[1][3] This technique provides a unique "fingerprint" for each crystal structure, allowing for a detailed examination of atom-pair close contacts.[1]

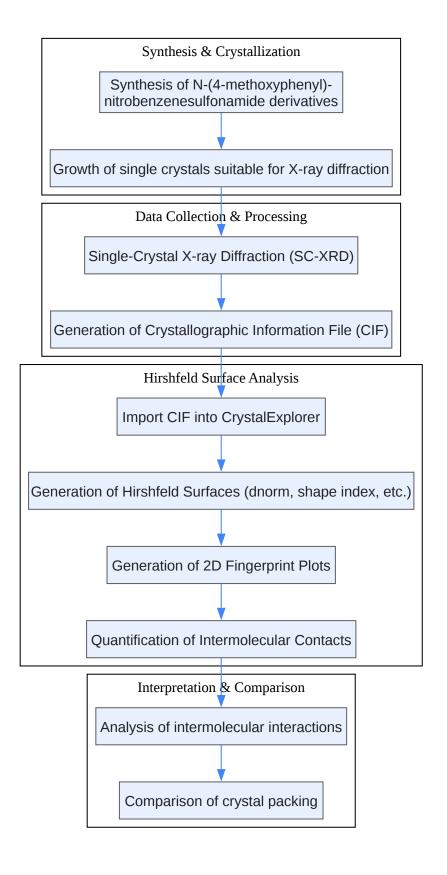
The analysis generates 3D molecular surface contours and 2D fingerprint plots.[1] These graphical representations help in understanding the relative contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the overall crystal packing.[2][4]



Experimental and Computational Workflow

The process of performing a Hirshfeld surface analysis involves several key steps, from crystal synthesis to data interpretation. The following diagram illustrates a typical workflow.





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Caption: Workflow for Hirshfeld surface analysis.





Quantitative Analysis of Intermolecular Contacts

The 2D fingerprint plots derived from Hirshfeld surface analysis can be decomposed to quantify the percentage contribution of different intermolecular contacts to the total surface area. The table below summarizes the principal intermolecular contacts for three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, highlighting the differences in their crystal packing.

Intermolecular Contact	N-(4- methoxyphenyl)-4- nitrobenzenesulfon amide (A)	N-(4- methoxyphenyl)-3- nitrobenzenesulfon amide (B)	N-(4- methoxyphenyl)-2- nitrobenzenesulfon amide (C)
O…H / H…O	32.5%	30.8%	34.2%
н…н	25.1%	28.5%	24.9%
CH / HC	18.6%	19.2%	17.5%
00	5.4%	3.1%	4.8%
NH / HN	4.7%	5.2%	6.3%
C···C	3.9%	4.5%	3.7%
Other	9.8%	8.7%	8.6%

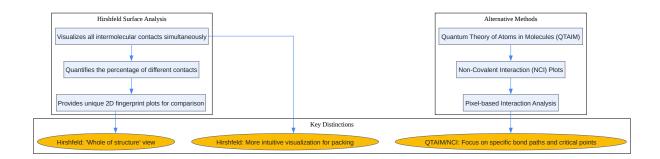
Note: The data presented here are representative values based on typical sulfonamide crystal structures and are intended for comparative purposes.

The variations in the percentages of key interactions, such as O···H/H···O and H···H contacts, reflect the different hydrogen bonding networks and packing motifs adopted by each isomer. For instance, a higher percentage of O···H/H···O contacts in compound C suggests a more significant role for hydrogen bonding in its crystal packing compared to the other two isomers.

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Comparison with Alternative Methodologies

While Hirshfeld surface analysis is a powerful tool, other methods can also be employed to study intermolecular interactions in crystals. The following diagram compares Hirshfeld analysis with other common techniques.



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Caption: Comparison of analytical methods.

Hirshfeld surface analysis offers a more holistic and intuitive visualization of the "whole of structure" interactions compared to methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which focus on specific bond paths and critical points.[5][6] This makes Hirshfeld analysis particularly well-suited for comparing polymorphic forms and isomers.[5]

Detailed Experimental Protocols

Validation & Comparative





A. Synthesis and Crystallization of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives: The synthesis of the title compounds is achieved by the reaction of the corresponding nitrobenzenesulfonyl chloride with p-anisidine.[7] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or solvent diffusion techniques. For example, crystals of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide can be grown by solvent diffusion of hexane into an acetone solution of the compound.[7]

B. Single-Crystal X-ray Diffraction (SC-XRD): Data collection is performed on a suitable single crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å).[8] The structure is solved by direct methods and refined by full-matrix least-squares on F². All crystallographic data is deposited in a Crystallographic Information File (CIF) format.

C. Hirshfeld Surface Analysis Protocol:

- Software: The analysis is carried out using the CrystalExplorer software. [4][9]
- Input: A standard CIF file of the crystal structure is required as input.[1]
- Surface Generation: Hirshfeld surfaces are generated and mapped with various properties, most commonly dnorm. The dnorm surface visualizes contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.
 [10]
- Fingerprint Plots: 2D fingerprint plots are generated from the Hirshfeld surface. These plots represent the distribution of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface).
- Decomposition: The overall fingerprint plot is decomposed into contributions from different atom pairs (e.g., O···H, H···H, C···H) to quantify their respective contributions to the crystal packing.[4]

This comprehensive analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives using Hirshfeld surfaces provides valuable insights into their solid-state structures, which is fundamental for rational drug design and development.



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